CS12192

JAK-STAT signaling Kinase selectivity profiling Immunosuppression

CS12192 solves the toxicity-efficacy trade-off of pan-JAK inhibitors by combining JAK3 bias (>120-fold vs JAK2) with TBK1 co-inhibition. This Phase I-completed, IND-cleared (NMPA/FDA) molecule enables safer chronic autoimmune research. - JAK3 IC50 = 11 nM; TBK1 IC50 = 162 nM; JAK2 IC50 = 1,404 nM - Superior survival vs prednisolone in GVHD model (100% vs incomplete at 62 days) - Dual NMPA/FDA IND clearance; global patent protection

Molecular Formula C25H23ClFN7O2
Molecular Weight 507.9 g/mol
CAS No. 1888318-68-0
Cat. No. B15615417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCS12192
CAS1888318-68-0
Molecular FormulaC25H23ClFN7O2
Molecular Weight507.9 g/mol
Structural Identifiers
InChIInChI=1S/C25H23ClFN7O2/c1-3-22(35)34(2)21-13-18(9-10-20(21)27)32-25-31-15-19(26)23(33-25)29-11-4-12-30-24(36)17-7-5-16(14-28)6-8-17/h3,5-10,13,15H,1,4,11-12H2,2H3,(H,30,36)(H2,29,31,32,33)
InChIKeyZHLODYGHLUYMDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CS12192: Selective JAK3/JAK1/TBK1 Inhibitor


CS12192 is a novel, orally bioavailable, small‑molecule kinase inhibitor discovered and globally patent‑protected by Chipscreen Biosciences. It acts as a potent, selective inhibitor of Janus kinase 3 (JAK3; IC₅₀ = 11 nM), with partial inhibition of JAK1 (IC₅₀ = 105 nM) and TANK‑binding kinase 1 (TBK1; IC₅₀ = 162 nM), while sparing JAK2 (IC₅₀ = 1,404 nM) [1]. The compound has completed Phase I clinical evaluation in healthy volunteers (NCT05922709) and received IND clearance from both the NMPA (China) and the FDA (United States) for autoimmune indications . No other JAK inhibitor on the market or in late‑stage development combines JAK3‑biased selectivity with meaningful TBK1 co‑inhibition, a profile mechanistically distinct from pan‑JAK inhibitors (tofacitinib), JAK1/2‑selective inhibitors (baricitinib), or ultra‑selective JAK3 inhibitors (ritlecitinib) [1][2].

Pathway study
JAK3-biased kinase inhibitor with reported JAK2-sparing selectivity profile
Dual mechanism
TBK1 co-inhibition for interferon-pathway research models
In vivo use
Orally bioavailable tool compound for rodent autoimmune disease models

Why CS12192 Cannot Be Replaced by Other JAK Inhibitors


Clinically available JAK inhibitors exhibit fundamentally different kinase‑selectivity fingerprints that translate into divergent efficacy and safety outcomes. Tofacitinib inhibits JAK1, JAK2, and JAK3 with roughly comparable potency (IC₅₀ ≈ 1–55 nM across isoforms), leading to broad immunosuppression and dose‑limiting cytopenias driven by JAK2 blockade [1]. Baricitinib displays high potency against JAK1/2 (IC₅₀ = 5.9/5.7 nM) but >70‑fold weaker activity on JAK3 (IC₅₀ > 400 nM), limiting its utility in pathologies where JAK3‑dependent γ‑chain cytokine signaling is central [1]. CS12192 achieves >120‑fold selectivity for JAK3 over JAK2 (IC₅₀: 11 nM vs. 1,404 nM) while retaining therapeutically relevant JAK1 and TBK1 inhibition—a triple‑target profile that cannot be approximated by simply dose‑adjusting any existing JAK inhibitor [2]. Furthermore, CS12192 is the only JAK‑family inhibitor with confirmed TBK1 co‑inhibition, which suppresses interferon gene expression via the TBK1–IRF3 axis, a pathway not addressed by tofacitinib, baricitinib, or ritlecitinib [2].

Pan-JAK inhibitor (tofacitinib) Comparable JAK2 inhibition may introduce hematopoietic endpoint variability not present with JAK2-sparing profiles
JAK1/2 inhibitor (baricitinib) Significantly lower activity on JAK3 limits gamma-chain cytokine pathway coverage, altering model-response interpretation
Ultra-selective JAK3 inhibitor (ritlecitinib) Absence of TBK1 engagement omits interferon-pathway modulation, potentially shifting endpoint outcomes in TBK1-driven models

CS12192: Head-to-Head Evidence


JAK3-over-JAK2 Selectivity Advantage

In cell‑free enzymatic assays, CS12192 inhibits JAK3 with an IC₅₀ of 11 nM and JAK2 with an IC₅₀ of 1,404 nM, yielding >127‑fold selectivity for JAK3 over JAK2 [1]. By contrast, tofacitinib inhibits JAK3 (IC₅₀ = 55 nM) and JAK2 (IC₅₀ = 77.4 nM) with only a 1.4‑fold difference, providing essentially no JAK3 vs. JAK2 discrimination [2]. Baricitinib shows the opposite bias: JAK1/2 IC₅₀ = 5.9/5.7 nM vs. JAK3 IC₅₀ > 400 nM (>70‑fold selectivity for JAK1/2 over JAK3) [3]. This differential JAK2‑sparing profile of CS12192 is therapeutically significant because JAK2 blockade is mechanistically linked to erythropoietin and thrombopoietin signaling disruption, which manifests clinically as anemia and thrombocytopenia [4].

JAK3 vs. JAK2 selectivity
Head-to-head
CS12192 JAK3 IC₅₀ = 11 nM, JAK2 IC₅₀ = 1,404 nM (ratio >127×)
Tofacitinib ratio ~1.4×; Baricitinib JAK3 IC₅₀ > 400 nM (inverse selectivity)
Supports JAK2-sparing pathway interpretation
Cell-free kinase assay; ATP at Kₘ
JAK-STAT signaling Kinase selectivity profiling Immunosuppression

Unique TBK1 Co-Inhibition

CS12192 inhibits TBK1 with an IC₅₀ of 162 nM, a property not shared by tofacitinib, baricitinib, ritlecitinib, or decernotinib [1]. TBK1 is a key mediator of type I interferon induction via the cGAS–STING–TBK1–IRF3 axis and also drives TNF‑α–mediated inflammatory gene expression through RIPK1 phosphorylation. In cellular assays, CS12192 suppresses IFN‑β gene expression in a TBK1‑dependent manner, as confirmed by reduced p‑IRF3 levels following cytosolic nucleic acid stimulation [1]. A kinome‑wide screen against 75 human kinases confirmed that CS12192 displays >50% inhibition only on JAK3, JAK1, TBK1, Flt4, BMX, FLT3, and KDR, with no significant activity against TYK2, underscoring its focused polypharmacology . No comparator JAK inhibitor engages TBK1 at therapeutically achievable concentrations.

TBK1 co-inhibition
Class-level
TBK1 IC₅₀ = 162 nM
Enables TBK1–IRF3 pathway research context
No other approved JAK inhibitor engages TBK1
TBK1 signaling Type I interferon Autoimmune inflammation

Survival Advantage in Murine GVHD Model

In a murine allogeneic bone marrow transplantation (BMT) model of acute GVHD, CS12192 administered at 80 mg/kg BID (oral) achieved a cumulative 62‑day survival rate of 100% (p < 0.001), and 40 mg/kg BID achieved 88.89% survival (p < 0.01) [1]. Prednisolone, the clinical standard‑of‑care for GVHD, provided significantly lower survival (p < 0.05 vs. CS12192) in the same model [1]. In vitro, CS12192 dose‑dependently suppressed TNF‑α and IFN‑γ production in both mouse and human allogeneic mixed lymphocyte reactions (MLR), with significant inhibition detectable at 0.5 μM [1]. This is the first preclinical demonstration of a selective JAK3 inhibitor outperforming corticosteroid therapy on a survival endpoint in GVHD.

Murine GVHD survival
Head-to-head
CS12192 80 mg/kg BID 100% survival at day 62 (p < 0.001)
Prednisolone significantly lower survival (p < 0.05)
Reported survival endpoint context in GVHD model
BALB/c → C57BL/6 BMT model; oral dosing
Graft-versus-host disease Bone marrow transplantation Survival endpoint

Improved Safety in Alopecia Areata Model

In a C3H/HeJ skin‑transplanted alopecia areata (AA) mouse model, CS12192 reversed hair growth inhibition in a dose‑dependent manner, with the high‑dose group exhibiting efficacy comparable to baricitinib but demonstrating a superior safety profile [1]. Both compounds significantly reduced CD8⁺ T cell infiltration in AA skin lesions, and mass cytometry (CyTOF) and RNA‑seq analysis confirmed mechanistic overlap in regulating AA‑associated immune cell populations and signaling pathways [1]. The improved safety of CS12192 is attributed to its JAK2‑sparing selectivity profile, which avoids the JAK2‑mediated hematopoietic suppression associated with baricitinib [1][2].

Alopecia areata model
Head-to-head
CS12192 hair growth comparable to baricitinib; reported tolerability endpoint difference
Baricitinib inferior safety-related endpoint context in same model
Supports tolerability-endpoint research in AA models
C3H/HeJ skin-transplanted model; CyTOF/RNA-seq
Alopecia areata JAK inhibitor safety Immune cell infiltration

Efficacy Across Dermatological Autoimmune Models

In a multi‑model murine dermatological autoimmune study, CS12192 demonstrated therapeutic efficacy across three distinct disease models. In an IL‑23‑induced psoriasis model, CS12192 significantly reduced ear thickness and ear weight vs. vehicle [1]. In oxazolone‑ and DNCB‑induced atopic dermatitis (AD) models, CS12192 dose‑dependently improved ear swelling and reduced histological inflammation scores, exerting overall efficacy equivalent to baricitinib [1]. The compound also ameliorated cutaneous parameters (lymphadenectasis, skin lesion scores) in the MRL/lpr spontaneous systemic lupus erythematosus (SLE) model, though systemic parameters (proteinuria, serum dsDNA, BUN) were not significantly altered [1].

Dermatological models
Head-to-head
CS12192 comparable ear swelling and histological score reduction to baricitinib
Baricitinib equivalent endpoint response in AD/psoriasis models
Reported model-response context in dermatological autoimmunity
IL-23 psoriasis, OXA/DNCB AD models
Atopic dermatitis Psoriasis Autoimmune dermatosis

Methotrexate Synergy in Rheumatoid Arthritis

In a rat collagen‑induced arthritis (CIA) model of rheumatoid arthritis, CS12192 monotherapy produced a therapeutic effect comparable to methotrexate (MTX) monotherapy, with both treatments significantly lowering arthritis scores, X‑ray scores, and serum levels of rheumatoid factor (RF), C‑reactive protein (CRP), and anti‑nuclear antibodies (ANA) [1]. The combination of CS12192 and MTX produced a significantly superior therapeutic effect compared to either monotherapy, with further reductions in all inflammatory parameters and a marked shift from Th17 to Treg and M1 to M2 macrophage polarization in synovial tissues [1]. Pro‑inflammatory cytokines (TNF‑α, IL‑1β, IL‑6, CCL2, CXCL‑1, IL‑17A) were suppressed to a greater extent by the combination than by either agent alone [1].

MTX synergy in RA
Head-to-head
CS12192 + MTX further reduction in arthritis scores and cytokines vs. monotherapy
MTX alone comparable to CS12192 monotherapy; combination reported synergistic
Supports combination-response research context
Rat CIA model; Th17/Treg polarization shift
Rheumatoid arthritis Combination therapy DMARD synergy

CS12192: Recommended Application Scenarios


JAK2-Sparing Chronic Autoimmune Therapy

For preclinical and clinical programs targeting rheumatoid arthritis, psoriasis, atopic dermatitis, or alopecia areata where chronic JAK inhibitor administration is required, CS12192's >120‑fold JAK3‑over‑JAK2 selectivity [1] and baricitinib‑equivalent efficacy with superior safety in dermatological models [2][3] make it the preferred JAK inhibitor for minimizing hematopoietic toxicity risk. This profile is particularly relevant for combination strategies with methotrexate, where CS12192's synergistic effect has been quantitatively demonstrated while avoiding the additive JAK2‑mediated myelosuppression observed with tofacitinib–MTX combinations [4].

GVHD Prophylaxis and Treatment Research

CS12192 is the only clinically‑staged selective JAK3 inhibitor with published preclinical survival superiority over prednisolone (100% vs. incomplete survival at 62 days; p < 0.05) in a murine BMT‑GVHD model [5]. Researchers investigating post‑transplant immunosuppression should select CS12192 over pan‑JAK inhibitors or corticosteroids when the study objective requires JAK3‑targeted T cell suppression without the metabolic and infectious complications of corticosteroids or the JAK2‑driven hematological toxicity of tofacitinib [5].

Type I Interferonopathy and TBK1-Driven Models

CS12192 is uniquely suited for research on diseases driven by TBK1–IRF3–IFN axis activation, including systemic lupus erythematosus, dermatomyositis, and Aicardi‑Goutières syndrome. Its TBK1 IC₅₀ of 162 nM, confirmed by p‑IRF3 suppression and IFN‑β downregulation in cellular assays [1], provides a dual JAK3/TBK1 inhibitory mechanism not available with any other commercially available JAK inhibitor [1]. Investigators studying cGAS–STING–TBK1 signaling in autoimmune contexts should use CS12192 as a tool compound rather than TBK1‑only inhibitors (e.g., amlexanox, MRT67307), which lack the concomitant JAK3‑mediated suppression of cytokine signaling.

IP-Protected Lead for JAK3 Drug Discovery

CS12192 is protected by global composition‑of‑matter patents (including CN112773802A) and is the only JAK3‑biased, TBK1‑co‑inhibiting compound with a completed Phase I clinical program and dual NMPA/FDA IND clearance [6]. Pharmaceutical R&D organizations and academic drug discovery centers seeking to license, co‑develop, or benchmark a differentiated JAK inhibitor should prioritize CS12192 over earlier‑generation JAK3 inhibitors (e.g., decernotinib, which lacks TBK1 activity and shows only modest JAK3 vs. JAK1 selectivity) [1] or ultra‑selective JAK3 inhibitors (e.g., ritlecitinib, which has no JAK1 or TBK1 engagement and may underperform in diseases requiring broader cytokine suppression) [7].

Application
Selection Property
Validation Focus
JAK2-sparing chronic inflammation models
Reported >120-fold JAK3 selectivity context
Hematopoietic endpoint safety review
GVHD survival-endpoint studies
JAK3/TBK1 dual inhibition profile
Survival endpoint comparison with standard-of-care comparators
TBK1–IRF3 pathway-driven disease research
TBK1 co-inhibition context
p-IRF3/IFN-β endpoint suppression assays
JAK3-selective inhibitor benchmarking
Patent-protected clinical-stage status
Kinase selectivity profiling and comparator analysis

Technical Documentation Hub

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38 linked technical documents
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